molecular formula C14H9NO2 B5803107 9-oxo-9H-fluorene-3-carboxamide

9-oxo-9H-fluorene-3-carboxamide

Cat. No. B5803107
M. Wt: 223.23 g/mol
InChI Key: LTQNYPKKCPOQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-oxo-9H-fluorene-3-carboxamide is a synthetic compound that has gained much attention in the scientific community due to its potential use in various applications. This molecule has been synthesized using different methods, and its mechanism of action has been studied in detail. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have several advantages and limitations for lab experiments.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

9-oxo-9H-fluorene-3-carboxamide derivatives have been studied for their potential as anticancer agents. These compounds, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have shown promise in inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies have revealed that certain modifications to the 9-oxo-9H-fluorene ring can lead to improved activity against various cancer cell lines, including T47D, HCT116, and SNU398 cells. Some compounds in this series, such as compound 5a, have demonstrated significant potency in inhibiting tubulin, indicating a potential mechanism of action against cancer cells (Kemnitzer et al., 2009).

Structural Analysis for Solid Phase Synthesis

9-Oxo-9H-fluorene-1-carboxylic acid, a structurally related compound, adopts a planar conformation which is important for applications in solid-phase synthesis. This structural feature facilitates the stacking of molecules, which could be relevant in designing new synthetic pathways or materials (Coté et al., 1996).

Surface Activity and Biological Degradation

A derivative of 9-oxo-9H-fluorene-3-carboxamide, specifically N-octadecyl-9-oxo-9H-fluorene-4-carboxamide, has been synthesized and demonstrated to possess unique surface-active properties. This implies potential applications in areas such as surfactants or other materials where surface activity is crucial. Moreover, these fluorene-based surfactants showed a high degree of biological degradation, which is beneficial for environmental considerations (El-Sayed et al., 2017).

Photoinitiation for Polymerisation

Compounds such as (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V), derived from 9-oxo-9H-fluorene-3-carboxamide, have been studied as photoinitiators for the cationic polymerization of epoxides. These studies indicate the potential of 9-oxo-9H-fluorene-3-carboxamide derivatives in initiating polymerization reactions, which is a critical process in the field of polymer chemistry (Hartwig et al., 2001).

properties

IUPAC Name

9-oxofluorene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNYPKKCPOQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-9H-fluorene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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